![molecular formula C20H21N5O2 B2390233 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide CAS No. 1324347-25-2](/img/structure/B2390233.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
説明
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a benzimidazole-based acetamide derivative characterized by a 2-oxoimidazolidin-1-yl group substituted with a p-tolyl (4-methylphenyl) moiety. Its structure integrates a benzimidazole core, a methylene bridge, and an acetamide-linked imidazolidinone ring. This compound’s design leverages the benzimidazole scaffold—a privileged structure in medicinal chemistry—known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-6-8-15(9-7-14)25-11-10-24(20(25)27)13-19(26)21-12-18-22-16-4-2-3-5-17(16)23-18/h2-9H,10-13H2,1H3,(H,21,26)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXSACBZSCCQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, a compound with the molecular formula C20H21N5O2, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide. Its molecular weight is approximately 363.421 g/mol, and it typically exhibits a purity of around 95%.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. Specifically, novel 1H-benzimidazoles have been synthesized and tested against various human cancer cell lines. For instance, compounds identified as 11a , 12a , and 12b demonstrated significant growth inhibition (GI50 values ranging from 0.16 to 3.6 μM) against a panel of 60 cancer cell lines at the National Cancer Institute (NCI) . These compounds were found to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair, suggesting a mechanism of action that involves interference with DNA-mediated enzymatic processes.
The mechanism by which this compound exerts its biological effects may involve:
- DNA Interaction : The compound likely interacts with DNA, leading to stabilization or destabilization of specific DNA structures. Spectroscopic techniques such as UV absorption and circular dichroism have been employed to study these interactions .
- Cell Cycle Arrest : Flow cytometric analyses indicated that certain derivatives cause G2/M phase arrest in cancer cells, which is indicative of DNA damage that cannot be repaired effectively .
- Topoisomerase Inhibition : By inhibiting topoisomerase I, the compound may prevent proper DNA unwinding necessary for replication, thereby inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives:
Study | Compound Tested | Cell Line | GI50 (μM) | Mechanism |
---|---|---|---|---|
11a | NCI 60 | 0.16 - 3.6 | Topo I Inhibition | |
12b | NCI 60 | 0.16 - 3.6 | G2/M Phase Arrest | |
BBZ Derivatives | Various | Varies | DNA Interaction |
These findings underscore the therapeutic potential of benzimidazole derivatives in oncology.
類似化合物との比較
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in the imidazolidinone-p-tolyl moiety. Key comparisons with analogues include:
Heterocyclic Modifications
- Thiazolidinone vs. Imidazolidinone: Compound 24 () replaces the imidazolidinone with a thiazolidinone ring (sulfur instead of nitrogen at position 1). This substitution reduces α-glucosidase inhibitory potency (IC₅₀ = 12.3 µM) compared to imidazolidinone-based derivatives, suggesting the heteroatom’s role in target binding .
- Triazole Derivatives: Compound 6p () features a 1,2,3-triazole substituent, demonstrating potent quorum sensing inhibition (68.23% at 250 µM) in Pseudomonas aeruginosa. The electron-withdrawing nitro group enhances activity, contrasting with the p-tolyl’s electron-donating methyl group in the target compound .
Substituent Position and Electronic Effects
- p-Tolyl vs. Nitrophenyl : The p-tolyl group in the target compound may favor hydrophobic interactions, while W1 () with a 2,4-dinitrophenyl substituent shows enhanced antimicrobial activity due to nitro groups’ electron-withdrawing effects .
- Thioether Linkage: Compound 4a () incorporates a sulfur atom between the benzimidazole and acetamide, yielding antiproliferative activity against cancer cell lines. The thioether’s lipophilicity may improve membrane permeability compared to the target compound’s imidazolidinone linkage .
Physicochemical Properties
- Melting Points: Thiazolidinone derivative 24 () melts at 109–111°C, while triazole-based 6p () is a crystalline solid.
- Solubility: Thioether-linked compounds (e.g., 4a) exhibit higher lipophilicity (logP ~3.5) than imidazolidinone derivatives, impacting bioavailability .
Q & A
Q. Critical reaction parameters :
- Temperature : Higher temperatures (>100°C) during cyclization may degrade sensitive intermediates, reducing yields .
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% optimizes cross-coupling efficiency while minimizing side reactions .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Answer:
- NMR : ¹H and ¹³C NMR are critical for verifying the benzimidazole C–H protons (δ 7.2–8.1 ppm) and the acetamide carbonyl (δ ~170 ppm). Anomalies in splitting patterns may indicate rotameric forms due to restricted rotation around the acetamide bond .
- X-ray crystallography : Resolves ambiguity in stereochemistry, as seen in related imidazolidinone derivatives. For example, dihedral angles between the benzimidazole and p-tolyl groups (~100°) confirm spatial orientation .
- IR spectroscopy : Confirms carbonyl stretches (1650–1750 cm⁻¹) for both the acetamide and imidazolidinone moieties .
Data interpretation tip : Overlapping signals in NMR (e.g., methyl groups on p-tolyl) can be resolved using 2D techniques like HSQC or NOESY .
Advanced: How do structural modifications (e.g., p-tolyl vs. halogenated aryl groups) affect biological activity?
Answer:
Substituents on the aryl ring significantly modulate target affinity and solubility:
- p-Tolyl group : Enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. This group is associated with kinase inhibition (e.g., JAK2/STAT3 pathways) in analogues .
- Halogenated derivatives : Chloro or fluoro substituents increase electronegativity, strengthening hydrogen bonding with residues in enzyme active sites (e.g., CYP450 isoforms). However, meta-substitution may sterically hinder binding .
Q. Methodological validation :
- SAR studies : Compare IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic assays. For example, replacing p-tolyl with 3,4-dichlorophenyl increased inhibition of Bcr-Abl by 12-fold in analogues .
- Solubility assays : Measure logP values (e.g., via shake-flask method) to correlate substituent hydrophobicity with cellular uptake .
Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Answer:
- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen, which are cleaved in vivo. This approach increased solubility of related imidazolidinones by >50% in PBS (pH 7.4) .
- Co-solvent systems : Use cyclodextrin inclusion complexes or surfactants (e.g., Tween-80) to stabilize the compound in aqueous media. For example, β-cyclodextrin improved solubility of a benzimidazole derivative from 0.2 mg/mL to 5.8 mg/mL .
- Salt formation : Sulfonate or hydrochloride salts enhance ionization. A study on a similar acetamide showed a 10-fold solubility increase as a mesylate salt .
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using HPLC over 24 hours .
Advanced: How can computational methods predict target interactions and binding modes?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to targets like PARP-1 or EGFR. Use the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level) and crystallographic protein data (PDB ID: 1XKK). Key interactions include H-bonds between the imidazolidinone carbonyl and Lys268 .
- MD simulations (GROMACS) : Assess binding stability over 100 ns. A study on a benzimidazole-acetamide analogue revealed RMSD fluctuations <2 Å, indicating stable binding to the ATP pocket of CDK2 .
- Pharmacophore modeling (MOE) : Identify essential features (e.g., hydrogen bond acceptors at the benzimidazole N1 position) for virtual screening .
Limitations : False positives may arise due to solvent effects; validate with SPR or ITC binding assays .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies often arise from variations in:
- Assay conditions : Differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays can alter IC₅₀ values by 3–5 fold. Standardize using the ADP-Glo™ Kinase Assay .
- Cell lines : Genetic heterogeneity (e.g., KRAS mutations in HeLa vs. A549) affects compound sensitivity. Validate across ≥3 cell lines and include isogenic controls .
- Compound purity : HPLC purity <95% may introduce artifacts. Re-purify via flash chromatography (silica gel, EtOAc/hexane gradient) and confirm by LC-MS .
Statistical approach : Perform meta-analysis using tools like RevMan to aggregate data and identify outliers .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。